Many benzimidazole derivatives are being investigated for their potential medicinal properties. These can include applications such as anti-cancer drugs, anti-parasitic drugs, and antifungals. )
Certain benzimidazole derivatives have been explored for their potential applications in material science due to their interesting properties, such as thermal stability and conductivity.
PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1), characterized by its ability to inhibit the kinase with an IC50 value of 160 nM and a Ki value of 20 nM. This compound is notable for being the first reported selective inhibitor of S6K1, a key regulator involved in various biological processes, including protein synthesis, cell growth, and metabolism. PF-4708671 functions by preventing S6K1 from phosphorylating its substrates, which include the ribosomal protein S6, mammalian target of rapamycin (mTOR), and Rictor, thus impacting cellular signaling pathways that are crucial for cancer progression and insulin resistance .
The mechanism of action for this specific compound is unknown due to the lack of research data. However, benzimidazole derivatives can have various mechanisms depending on their structure and functional groups. Some mechanisms include inhibiting enzymes, disrupting protein-protein interactions, or modulating gene expression [].
PF-4708671 exhibits significant biological activity against various non-small cell lung cancer (NSCLC) cell lines, including A549, SK-MES-1, and NCI-H460. In vitro studies have demonstrated that treatment with PF-4708671 results in reduced cell proliferation and invasion capabilities, as well as inducing cell cycle arrest in the G0-G1 phase. In vivo studies using nude mouse xenograft models have further confirmed its ability to inhibit tumor growth . Additionally, PF-4708671 has been observed to enhance AMPK phosphorylation, which may contribute to its effects on glucose metabolism in muscle and liver cells .
PF-4708671 has potential applications primarily in cancer therapy due to its specific inhibition of S6K1, which is implicated in tumorigenesis. By targeting this kinase, PF-4708671 may help in developing treatments for cancers characterized by aberrant S6K1 signaling. Furthermore, its role in enhancing glucose metabolism suggests potential applications in managing metabolic disorders such as insulin resistance and type 2 diabetes .
Studies investigating the interactions of PF-4708671 with other proteins have shown that it selectively inhibits S6K1 while exerting less effect on closely related kinases such as RSK2 (IC50 = 9.2 µM) and MSK1 (IC50 = 0.95 µM). This selectivity underscores its potential as a research tool for studying S6K1-specific pathways without significantly affecting other kinases . Additionally, PF-4708671 has been shown to increase AMPK activity independently of insulin stimulation, highlighting its multifaceted role in cellular metabolism .
PF-4708671 can be compared with several other compounds that target similar pathways or kinases:
Compound Name | Target Kinase | IC50 Value | Unique Features |
---|---|---|---|
PF-4708671 | p70 ribosomal S6 kinase 1 | 160 nM | First selective inhibitor of S6K1 |
Rapamycin | mTOR | Varies | Inhibits mTOR complex; broader effects on growth |
AZD8055 | mTOR | ~10 nM | Dual inhibitor of mTORC1 and mTORC2 |
LY294002 | PI3K | ~10 µM | Broad-spectrum PI3K inhibitor |
GSK2126458 | AKT | ~10 nM | Inhibits AKT signaling pathway |
PF-4708671 stands out due to its specificity for S6K1 over other related kinases, making it a valuable tool for elucidating the specific roles of this kinase in cellular processes related to cancer and metabolism .